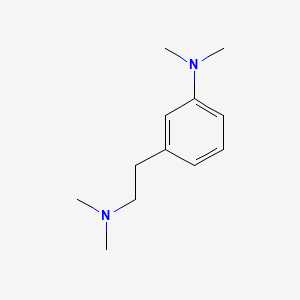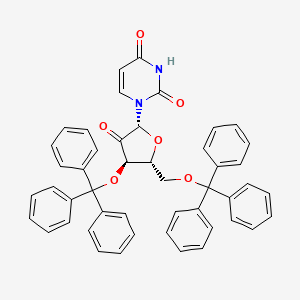
2'-Deoxy-2'-oxo-3',5'-bis-O-(triphenylmethyl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is a synthetic nucleoside analog It is characterized by the presence of triphenylmethyl groups at the 3’ and 5’ positions and a deoxy-oxo modification at the 2’ position of the uridine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions with triphenylmethyl (trityl) groups. This is followed by the oxidation of the 2’ hydroxyl group to form the 2’-oxo derivative. The reaction conditions often include the use of reagents such as trityl chloride for the protection steps and oxidizing agents like Dess-Martin periodinane for the oxidation step .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions can target the oxo group at the 2’ position, converting it back to a hydroxyl group.
Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Acidic conditions (e.g., using trifluoroacetic acid) can be used to remove trityl groups, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction would produce the corresponding alcohol.
科学研究应用
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used in studies involving nucleic acid interactions and modifications.
Industry: It may be used in the production of nucleoside-based pharmaceuticals or as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The presence of the oxo group at the 2’ position and the bulky trityl groups can affect the compound’s binding affinity and specificity, potentially inhibiting the activity of enzymes like polymerases or reverse transcriptases.
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: Lacks the oxo group and trityl protections, making it less bulky and more similar to natural nucleosides.
3’,5’-Di-O-trityl-2’-deoxyuridine: Similar in structure but without the oxo group at the 2’ position.
2’-Oxo-3’,5’-bis-O-(triphenylmethyl)uridine: Similar but with an oxo group at the 2’ position instead of a deoxy modification.
Uniqueness
2’-Deoxy-2’-oxo-3’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the deoxy-oxo modification and the trityl protections. This unique structure can confer specific properties, such as increased stability and altered reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C47H38N2O6 |
|---|---|
分子量 |
726.8 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-3-oxo-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1 |
InChI 键 |
ICMILTHGWVYTDF-QSBCFWLISA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C(=O)[C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(=O)C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)
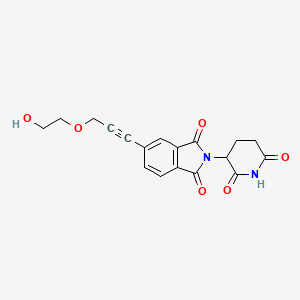
![1,5-Diazabicyclo[3.2.1]octane](/img/structure/B14764030.png)
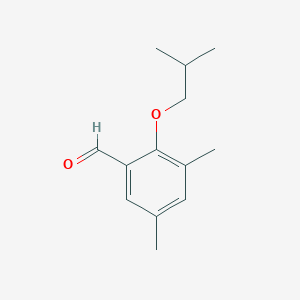
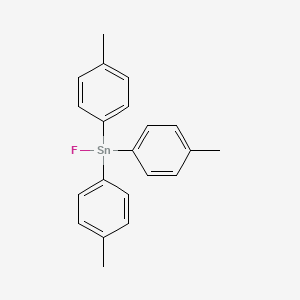

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14764048.png)
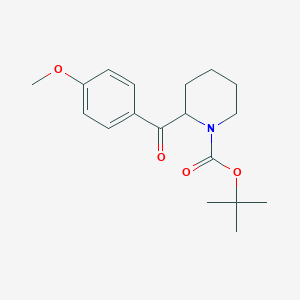

![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)
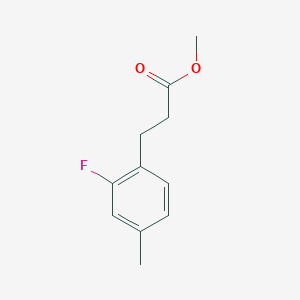
![1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)
